(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate
Overview
Description
(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate is a synthetic organic compound often used in chemical and biochemical research. This compound is notable for its role as an intermediate in the synthesis of various peptides and other complex organic molecules. Its structure includes a tert-butyl ester group, an amino group, and a benzyloxycarbonyl-protected amino group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate typically involves several steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative, such as (S)-glutamic acid.
Protection of Functional Groups: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Ester: The carboxylic acid group is esterified with tert-butanol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Amidation: The protected amino acid is then subjected to amidation reactions to introduce the desired amide functionality.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, typically using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the benzyloxycarbonyl group yields the free amine, while oxidation can produce nitroso or nitro derivatives.
Scientific Research Applications
(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The benzyloxycarbonyl group protects the amino functionality during synthesis and can be removed under mild conditions to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate: This compound is unique due to its specific protecting groups and ester functionality.
(S)-tert-Butyl 5-amino-2-(((methoxy)carbonyl)amino)-5-oxopentanoate: Similar structure but with a methoxycarbonyl protecting group instead of benzyloxycarbonyl.
(S)-tert-Butyl 5-amino-2-(((ethoxy)carbonyl)amino)-5-oxopentanoate: Features an ethoxycarbonyl group, offering different reactivity and protection characteristics.
Uniqueness
The uniqueness of this compound lies in its combination of protecting groups and ester functionality, which provides versatility in synthetic applications. The benzyloxycarbonyl group offers robust protection for the amino group, while the tert-butyl ester can be easily removed under acidic conditions, making it a valuable intermediate in multi-step organic syntheses.
This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)13(9-10-14(18)20)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,20)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFPQVRNAZMYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937553 | |
Record name | ({[(1-tert-Butoxy-5-hydroxy-5-imino-1-oxopentan-2-yl)imino](hydroxy)methoxy}methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16881-42-8 | |
Record name | N2-Benzyl tert-butyl N2-carboxy-L-2-aminoglutaramate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016881428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ({[(1-tert-Butoxy-5-hydroxy-5-imino-1-oxopentan-2-yl)imino](hydroxy)methoxy}methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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